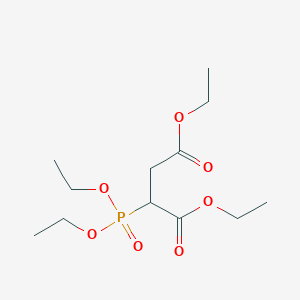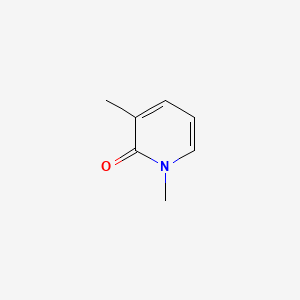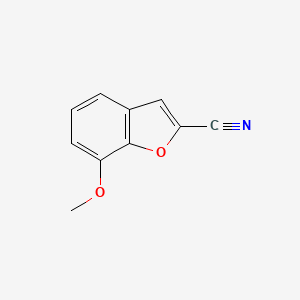
3,4-ヘキサンジオール
概要
説明
3,4-Hexanediol is a chemical compound with the molecular formula C6H14O2 . It is also known by other names such as Hexane-3,4-diol and 3,4-dihydroxyhexane . The molecular weight of 3,4-Hexanediol is 118.17 g/mol .
Synthesis Analysis
The synthesis of 3,4-Hexanediol from 3-hexyne can occur through multiple pathways. One approach would be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation. Permanaganate or osmium tetroxide hydroxylation of cis-3-hexene would form the desired meso isomer .Molecular Structure Analysis
The molecular structure of 3,4-Hexanediol consists of 6 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI string for 3,4-Hexanediol is InChI=1S/C6H14O2/c1-3-5(7)6(8)4-2/h5-8H,3-4H2,1-2H3 .Chemical Reactions Analysis
The study of organic chemistry introduces students to a wide range of interrelated reactions. Alkenes, for example, may be converted to structurally similar alkanes, alcohols, alkyl halides, epoxides, glycols and boranes; cleaved to smaller aldehydes, ketones and carboxylic acids; and enlarged by carbocation and radical additions as well as cycloadditions .Physical And Chemical Properties Analysis
3,4-Hexanediol has a density of 1.0±0.1 g/cm3, a boiling point of 199.6±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has a molar refractivity of 32.8±0.3 cm3, and a molar volume of 123.3±3.0 cm3 .科学的研究の応用
材料科学:無膜コンパートメントの調査
3,4-ヘキサンジオールは、P体やストレス顆粒などの無膜コンパートメントの材料特性を調査するための化学プローブとして使用されてきました 。これらのコンパートメントは細胞生物学と疾患において重要な役割を果たし、液体様から固体様までのさまざまなダイナミクスを示しています。この化合物は疎水性相互作用を破壊する能力があるため、これらの細胞構造の生体物理学的特性を研究するための貴重なツールとなっています。
生物物理学:細胞プロセスにおける相分離
生物物理学研究では、3,4-ヘキサンジオールは細胞プロセスにおける相分離を研究するために使用されています 。これは、液体-液体相分離(LLPS)が細胞内の生体分子凝縮体の形成にどのように寄与するかを理解するのに役立ちます。これは、さまざまな細胞機能にとって重要であり、タンパク質凝集に関連する疾患の理解に影響を与えます。
. その構造と反応性により、より複雑な有機分子の合成に使用でき、新素材や医薬品の開発に貢献しています。分析化学:校正のための標準
3,4-ヘキサンジオールは、その明確に定義された物理的および化学的特性により、分析化学における校正の標準として使用できます 。これは、化学濃度の正確な測定と分析方法の検証に役立ちます。
Safety and Hazards
作用機序
Target of Action
3,4-Hexanediol, also known as Hexane-3,4-diol, is a chemical compound that primarily targets alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond .
Mode of Action
The compound interacts with its targets through a process known as vicinal syn dihydroxylation . This process involves the addition of two hydroxyl groups to adjacent carbon atoms in an alkene . The reaction is stereospecific, resulting in the formation of a cyclic osmate ester intermediate .
Biochemical Pathways
The affected biochemical pathway involves the oxidation of alkenes to form glycols . This process is facilitated by the action of 3,4-Hexanediol, which acts as an oxidizing agent . The downstream effects include the formation of complex molecules such as cyclic GMP-AMP .
Pharmacokinetics
Given its chemical structure and properties, it is likely to have good bioavailability .
Result of Action
The result of the action of 3,4-Hexanediol is the formation of vicinal diols . These are compounds with two -OH groups on adjacent carbons . Depending on the stereochemistry of the starting alkene, the product can be a meso compound or a racemic mixture .
Action Environment
The action of 3,4-Hexanediol is influenced by various environmental factors. For instance, the pH of the reaction environment can affect the efficiency of the oxidation process . Additionally, the presence of other substances, such as catalysts or inhibitors, can also impact the compound’s action, efficacy, and stability .
特性
IUPAC Name |
hexane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-5(7)6(8)4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFSNPPXJUQANW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919310 | |
| Record name | Hexane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50919310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
922-17-8 | |
| Record name | 3,4-Hexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=922-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane-3,4-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50919310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexane-3,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.885 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,4-Hexanediol?
A1: 3,4-Hexanediol has the molecular formula C6H14O2 and a molecular weight of 118.17 g/mol.
Q2: Is there spectroscopic data available for 3,4-Hexanediol?
A2: Yes, infrared spectroscopic data is available for 3,4-Hexanediol and its corresponding cyclic sulfites. [] This data helps in analyzing the conformation of the molecule and understanding its behavior in different chemical environments.
Q3: What are some methods for synthesizing 3,4-Hexanediol?
A3: Several approaches exist for synthesizing 3,4-Hexanediol:
- From D-Mannitol: This method involves a series of protection and deprotection steps of the hydroxyl groups in D-Mannitol to obtain the desired 3,4-Hexanediol. []
- From Trans-3-Hexene: Sharpless asymmetric dihydroxylation of trans-3-hexene can yield 3,4-Hexanediol. This method offers potential for controlling the enantiomeric excess of the product. []
- Via Butanediol Dehydrogenase: Saccharomyces cerevisiae Butanediol Dehydrogenase (Bdh1p) can enantioselectively reduce specific diketones to produce various diols, including (3R,4R)-3,4-hexanediol. []
Q4: Are there any specific challenges associated with the synthesis of 3,4-Hexanediol?
A4: Yes, achieving high stereoselectivity in the synthesis of 3,4-Hexanediol can be challenging. For instance, using the Sharpless asymmetric dihydroxylation method with trans-3-hexene initially resulted in a lower enantiomeric excess (20%), which required further optimization to achieve a more desirable 65%. []
Q5: What are the potential applications of 3,4-Hexanediol?
A5: 3,4-Hexanediol, particularly its enantiopure forms, serves as a valuable chiral building block in organic synthesis. For example, it is a key starting material for the preparation of (4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane. []
Q6: Can 3,4-Hexanediol be used to synthesize other valuable compounds?
A6: Yes, 3,4-Hexanediol serves as a precursor in the synthesis of various organic compounds. For instance, the (3R,4R)-2,5-dimethoxy-2,5-dimethyl-3,4-hexanediol isomer, also known as (S)-DIPED, is utilized in the synthesis of (4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane. [] Another example is its use in preparing the chiral auxiliary (S)-DIPED, widely used in asymmetric synthesis. []
Q7: Are there any industrial applications for 3,4-Hexanediol derivatives?
A7: Yes, derivatives of 3,4-Hexanediol, like 3,3-Bis(p-hydroxyphenyl)-4-hexanone, are key intermediates in synthesizing diethylstilbestrol, a synthetic estrogen compound. [] This highlights the importance of 3,4-Hexanediol as a starting point for synthesizing compounds with potential pharmaceutical applications.
Q8: Does 3,4-Hexanediol play a role in food science?
A8: While not directly mentioned, one study identified 3,4-Hexanediol as a potential freshness marker for red seabream during storage. [] Its presence and decreasing concentration could provide insights into the freshness of the fish.
Q9: Are there any notable derivatives or analogs of 3,4-Hexanediol?
A9: Yes, several derivatives of 3,4-Hexanediol are mentioned in the context of different research areas:
- Cyclic Sulfate Esters: Cyclic sulfate esters of 1,2-diols, including those derived from 3,4-hexanediol, are proposed as potentially valuable compounds in organic synthesis. []
- 3,4-Diethyl-3,4-hexanediol: This derivative has reported vapor pressure data, which is essential for understanding its physical properties. [, ]
- 2,2,5,5-Tetramethyl-3,4-hexanediol: This enantiopure compound has been used in developing catalytic enantioselective oxidation of sulfides to sulfoxides. [, ]
Q10: What are the advantages of using a chemoenzymatic approach for synthesizing 3,4-Hexanediol?
A12: The chemoenzymatic approach allows for the synthesis to occur entirely in an organic solvent, eliminating the need for solvent changes and complex processing steps. [] This simplifies the process and can enhance overall efficiency.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2,6-Dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B1617474.png)




